Cas no 136160-41-3 (1-[(cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

1-[(cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure
136160-41-3 structure
Product Name:1-[(cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Numero CAS:136160-41-3
MF:C19H24N2O2S2
MW:376.536062240601
CID:1240283
PubChem ID:3000394
Update Time:2025-04-20

1-[(cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[(cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • 4(1H)-pyrimidinone, 1-[(cyclohexyloxy)methyl]-5-ethyl-2,3-dihydro-6-(phenylthio)-2-thioxo-
    • 1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one
    • BDBM50004145
    • CHEMBL336577
    • 5-Ethyl-1-[(cyclohexyloxy)methyl]-6-(phenylthio)-2-thiouracil
    • 1-Cyclohexyloxymethyl-5-ethyl-6-phenylsulfanyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
    • DTXSID60159720
    • 136160-41-3
    • 1-cyHexOMe-6PhS-5Et2thio U
    • 1-(cyclohexoxymethyl)-5-ethyl-6-phenylsulfanyl-2-thioxo-pyrimidin-4-one
    • 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil
    • Inchi: 1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24)
    • Chiave InChI: SJTXRYWYJVKJBO-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)C1=C(C(NC(N1COC1CCCCC1)=S)=O)CC

Proprietà calcolate

  • Massa esatta: 376.12812
  • Massa monoisotopica: 376.128
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 99Ų

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.643
  • PSA: 41.57
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.